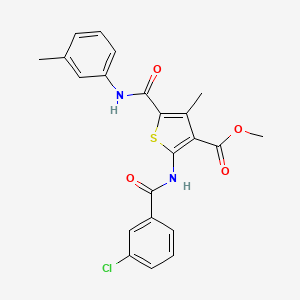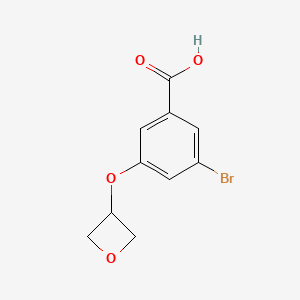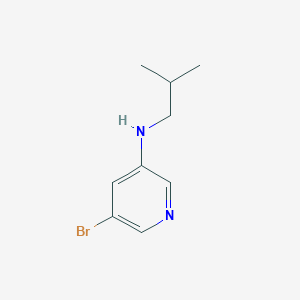![molecular formula C12H16O2 B12074549 [4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)
[4-(Oxan-4-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Oxan-4-yl)phenyl]methanol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol It is characterized by the presence of a phenyl group attached to a methanol moiety, which is further connected to an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Oxan-4-yl)phenyl]methanol typically involves multi-step reactions. One common method includes the reaction of phenylmagnesium bromide with tetrahydro-2H-pyran-4-carbaldehyde, followed by reduction with sodium borohydride. Another approach involves the use of triphenylphosphine and di-isopropyl azodicarboxylate in toluene at 20°C, followed by treatment with tetrahydrofuran and diethyl ether under cooling conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[4-(Oxan-4-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(Oxan-4-yl)phenyl]carboxylic acid.
Reduction: Formation of [4-(Oxan-4-yl)phenyl]methane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
[4-(Oxan-4-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(Oxan-4-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Oxan-4-yl)methanol: Similar structure but lacks the phenyl group.
Phenylmethanol: Similar structure but lacks the oxan-4-yl group.
Uniqueness
[4-(Oxan-4-yl)phenyl]methanol is unique due to the presence of both the phenyl and oxan-4-yl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[4-(oxan-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H16O2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12-13H,5-9H2 |
InChI Key |
LVUMGKGUWKUDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



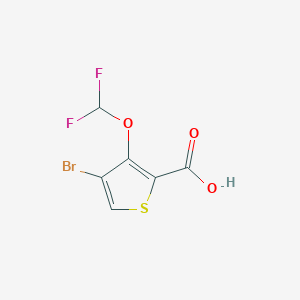
![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)
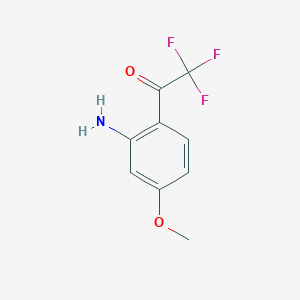
![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)



![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)
